molecular formula C11H14O2 B1265825 4-Butoxybenzaldehyde CAS No. 5736-88-9

4-Butoxybenzaldehyde

Cat. No. B1265825
CAS RN: 5736-88-9
M. Wt: 178.23 g/mol
InChI Key: XHWMNHADTZZHGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Butoxybenzaldehyde, such as tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, involves effective oxidants like the HBr-DMSO system, showing the versatility in synthesizing benzaldehyde derivatives through various chemical pathways. Additionally, the synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde highlights the importance of O-alkylation and Vilsmeier-Hack reactions in creating substituted benzaldehydes, offering insights into methodologies that could be applied to 4-Butoxybenzaldehyde synthesis (Inagaki, Matsumoto, & Tsuri, 2003); (Lu Yong-zhong, 2011).

Molecular Structure Analysis

The molecular structure of benzene derivatives, including 4-Fluorobenzaldehyde, has been extensively studied, revealing the planar Cs symmetry structure and the significance of torsion in the formyl group. These findings contribute to understanding the molecular structure of 4-Butoxybenzaldehyde by analogy, emphasizing the role of electronic and steric effects in determining molecular conformation (Samdal, Strand, Tafipolsky, Vilkov, Popik, & Volden, 1997).

Chemical Reactions and Properties

The study on the transformation of Pentafluorobenzaldehyde into 4-Aryloxy-2,3,5,6-tetrafluorobenzaldehydes demonstrates the potential chemical reactions 4-Butoxybenzaldehyde could undergo, such as nucleophilic substitution in the presence of inorganic fluorides. This process is indicative of the reactivity and versatility of benzaldehyde derivatives in synthesizing complex molecules (Gryko, Wyrostek, Nowak‐Król, Abramczyk, & Rogacki, 2008).

Physical Properties Analysis

The solubility and solution thermodynamics study of 4-hydroxybenzaldehyde in various organic solvents provides a foundational understanding of how similar compounds, including 4-Butoxybenzaldehyde, might behave in different solvent environments. This research helps in predicting solubility trends and designing purification processes for related compounds (Wang, Xu, & Xu, 2017).

Chemical Properties Analysis

Investigations into the intermolecular interactions and molecular docking of 4-methoxybenzaldehyde shed light on the chemical properties of benzaldehyde derivatives, including hydrogen bonding and π-π interactions. These studies are crucial for understanding the chemical behavior and potential applications of 4-Butoxybenzaldehyde in various fields (Ghalla, ISSAOUI, Bardak, & Atac, 2018).

Scientific Research Applications

Solubility and Solution Thermodynamics

4-Butoxybenzaldehyde's solubility and solution thermodynamics are essential for its application in various fields. The study of solubility and solution thermodynamics of similar compounds, such as 4-hydroxybenzaldehyde, in different organic solvents provides valuable insights. This knowledge is crucial for determining the optimal conditions for the purification process and optimizing conditions for its bromination process, thereby enhancing its application in chemical synthesis and industrial processes (Wang, Xu, & Xu, 2017).

Phase Equilibria and Thermophysical Properties

Understanding the phase equilibria and thermophysical properties of compounds similar to 4-Butoxybenzaldehyde, such as 4-tert-butylbenzaldehyde, is crucial. This compound is used in manufacturing fragrances and agricultural chemicals, and knowledge of its vapor pressure, critical properties, density, viscosity, and surface tension is vital for its efficient and safe use in these industries (Kosuru et al., 2019).

Polymer Synthesis

4-Butoxybenzaldehyde can potentially play a significant role in polymer synthesis. For instance, 4-vinylbenzaldehyde, a related compound, has been used in the reversible addition fragmentation chain transfer (RAFT) polymerization, producing polymers with reactive aldehyde side chain substituents. This method offers a pathway to synthesize well-defined polymers with potential applications in material science and biochemistry (Sun, Cheng, & Wooley, 2007).

Solid Phase Organic Synthesis

The application of benzaldehyde derivatives in solid phase organic synthesis is another area of interest. Compounds like 4-hydroxybenzaldehyde have been used as linkers for solid phase organic synthesis, showcasing their utility in the synthesis of various organic compounds. This process is essential for developing pharmaceuticals and complex organic molecules (Swayze, 1997).

Electrocatalysis and Sensor Development

Electrocatalytic applications of benzaldehyde derivatives, such as 3,4-dihydroxybenzaldehyde, indicate potential uses of 4-Butoxybenzaldehyde in this field. These compounds can form electroactive films on electrodes, which can be used in the development of sensors and in electrocatalysis, particularly for the oxidation of biomolecules like NADH (Pariente, Lorenzo, & Abruña, 1994).

Safety And Hazards

4-Butoxybenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water .

properties

IUPAC Name

4-butoxybenzaldehyde
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InChI

InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHWMNHADTZZHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID5063992
Record name Benzaldehyde, 4-butoxy-
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Molecular Weight

178.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Butoxybenzaldehyde
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Product Name

4-Butoxybenzaldehyde

CAS RN

5736-88-9
Record name 4-Butoxybenzaldehyde
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Record name 4-Butoxybenzaldehyde
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Record name 4-Butoxybenzaldehyde
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Record name Benzaldehyde, 4-butoxy-
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Record name p-butoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). 1-Bromobutane (3.17 mL, 29.5 mmol) was added to this suspension, and stirred for 17 hours at room temperature. The mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (4.72 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
3.17 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Butoxybenzaldehyde was prepared according to the method of Example 1, part a, except using 1-bromobutane instead of benzylbromide and using 4-hydroxybenzaldehyde instead of 4-hydroxyacetophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
W Zhu, Z Huang, J Li, Y Chen, Q Yan, P Hu… - Chinese chemical …, 2007 - mdpi.org
… Condensation of 3-methoxy- 4-butoxybenzaldehyde with 2-amino-4-methylphenol or 2-aminophenylmethanol and 3-methoxy-4-carboxy- methylbenzaldehyde with aminoacetic acid or …
Number of citations: 9 www.mdpi.org
K Nihei, I Kubo - Plant physiology and biochemistry, 2017 - Elsevier
Benzaldehyde inhibited the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase with an IC 50 of 31.0 μM. The inhibition kinetics analyzed by Dixon plot indicated that it acts …
Number of citations: 20 www.sciencedirect.com
MM Iftime, V Cozan, A Airinei, C Varganici… - Liquid …, 2019 - Taylor & Francis
… , and both n-butoxy and p-chloro, p-methyl, o-methyl terminal moieties, have been synthesised by reacting asymmetric substituted azobenzene diamines with 4-butoxybenzaldehyde. …
Number of citations: 16 www.tandfonline.com
VD Dyachenko, VP Litvinov - Chemistry of Heterocyclic Compounds, 1998 - Springer
… to a solution of 3.5 ml (20 mmole) of 4-butoxybenzaldehyde VII in 15 ~nl of ethanol at 20~ … a solution of 1.7 ml (10 mmole) of 4-butoxybenzaldehyde VII in 15 ml of ethanol at 20~ stirred …
Number of citations: 17 link.springer.com
M Rudyanto, L Hartanti - Indonesian Journal of Chemistry, 2008 - journal.ugm.ac.id
… Benzaldehyde, 4-butylbenzaldehyde, 4-t-butylbenzaldehyde, 4-butoxybenzaldehyde, 4-phenylbenzaldehyde, 5bromo-2,4-dimethoxybenzaldehyde, and 5-bromo-2,3-…
Number of citations: 5 journal.ugm.ac.id
M Jiménez, S Chazarra, J Escribano… - Journal of Agricultural …, 2001 - ACS Publications
A kinetic study of the inhibition of mushroom tyrosinase by 4-substituted benzaldehydes showed that these compounds behave as classical competitive inhibitors, inhibiting the …
Number of citations: 221 pubs.acs.org
G Deng, H Mo - Synthetic Communications, 2012 - Taylor & Francis
… Utilization of trans-cinnamaldehyde, 4-methoxybenzaldehyde, and 4-butoxybenzaldehyde in the aldol reaction afforded mainly unexpected anti aldol adducts. Three reasonable …
Number of citations: 2 www.tandfonline.com
P Ramesh, ML Caroline, S Muthu, B Narayana… - Chemical Data …, 2019 - Elsevier
… -(3-Bromo-2-thienyl)-3-(4-butoxyphenyl)‑prop-2-en-1-one (3B2T4B) has been synthesized by dissolving 2-Acetyl-3-bromothiophene in methanol and mixing with 4-butoxybenzaldehyde…
Number of citations: 8 www.sciencedirect.com
TM Suzuki, M Yamamoto, K Fukumoto, Y Akimoto… - Journal of …, 2007 - Elsevier
… The reactants that were used were 4-butoxybenzaldehyde (… , 1.15 nm for 4-butoxybenzaldehyde, and 1.70 nm for 4-n-… When 4-butoxybenzaldehyde (3b) was used as the reactant, …
Number of citations: 75 www.sciencedirect.com
S Swavey - Inorganica Chimica Acta, 2019 - Elsevier
… (php) was reacted with 4-butoxybenzaldehyde to generate a dipyrrin, I Fig. 1. The choice of … attempts with a variety of aldehydes 4-butoxybenzaldehyde gave the highest yield of the …
Number of citations: 1 www.sciencedirect.com

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